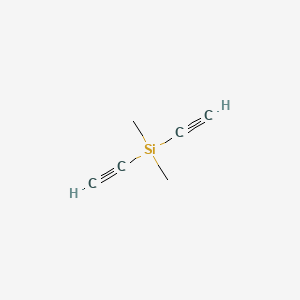
Silane, diethynyldimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, diethynyldimethyl- is a chemical compound with the molecular formula C6H8Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
準備方法
Synthetic Routes and Reaction Conditions: Silane, diethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of silane, diethynyldimethyl- often involves large-scale reactors and advanced purification techniques. The use of fluidized bed reactors, where silane is decomposed onto silicon particles suspended in a heated stream of silane and hydrogen, is a notable method. This process is efficient and cost-effective, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Silane, diethynyldimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Silane, diethynyldimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs at elevated temperatures and results in the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions involving silane, diethynyldimethyl- often use hydride donors such as lithium aluminum hydride or sodium borohydride. These reactions can produce silane derivatives with different functional groups.
Substitution: Substitution reactions can occur when silane, diethynyldimethyl- reacts with halogens or other nucleophiles. These reactions can lead to the formation of various substituted silanes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon dioxide, while reduction reactions can produce silane derivatives with different functional groups .
科学的研究の応用
Silane, diethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: In biological research, silane, diethynyldimethyl- is used for surface modification of biomaterials, enhancing their biocompatibility and functionality.
Industry: In industrial applications, silane, diethynyldimethyl- is used in the production of advanced materials, such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of silane, diethynyldimethyl- involves its ability to form strong bonds with both organic and inorganic substrates. This property is due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The compound can undergo hydrolysis to form silanol groups, which can then react with other functional groups to create stable covalent bonds. This mechanism is crucial for its applications in surface modification and adhesion .
類似化合物との比較
Silane, diethynyldimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS) and other silicon-based materials.
Trimethylsilylchloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Known for its use in hydrosilylation reactions and as a reducing agent.
The uniqueness of silane, diethynyldimethyl- lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification and functionalization, making it a valuable compound in both research and industrial settings .
特性
CAS番号 |
1675-60-1 |
|---|---|
分子式 |
C6H8Si |
分子量 |
108.21 g/mol |
IUPAC名 |
diethynyl(dimethyl)silane |
InChI |
InChI=1S/C6H8Si/c1-5-7(3,4)6-2/h1-2H,3-4H3 |
InChIキー |
PEMATDLNMXTNGL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
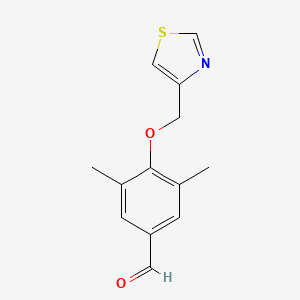
![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
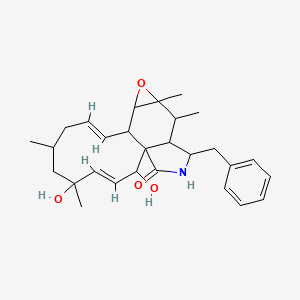
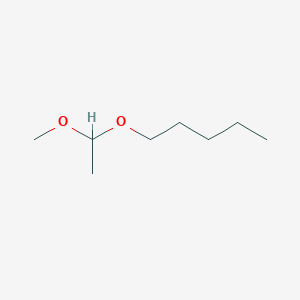
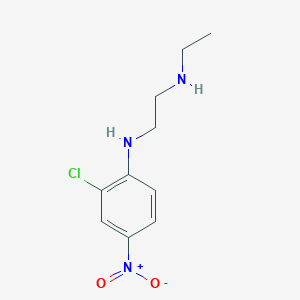
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
